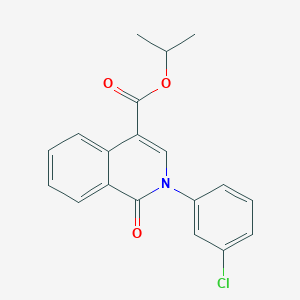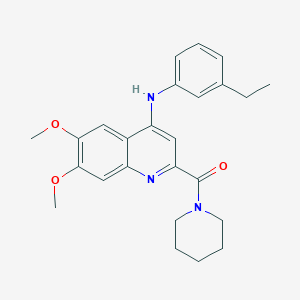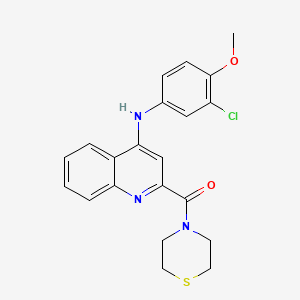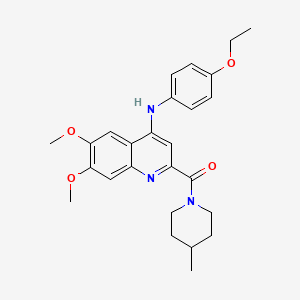![molecular formula C21H28N4O2 B6587276 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide CAS No. 1226444-74-1](/img/structure/B6587276.png)
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-1-yl)-6-methylpyrimidin-4-yl)oxy}-N-(4-ethylphenyl)acetamide, or more commonly known as AZP-MPEA, is a novel small molecule that has generated a great deal of interest in the scientific community due to its potential applications in drug development and research. AZP-MPEA is a synthetic compound that was first synthesized in 2015, and has since been studied for its potential pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
AZP-MPEA has been studied for its potential applications in drug development and research. Specifically, it has been studied for its potential to act as an anti-inflammatory agent, and as a potential treatment for various types of cancer. Additionally, AZP-MPEA has been studied for its potential as a neuroprotective agent, and as a potential treatment for Alzheimer’s disease.
Wirkmechanismus
The exact mechanism of action of AZP-MPEA is not yet fully understood. However, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, it is believed to act as a neuroprotective agent by modulating the activity of glutamate receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
AZP-MPEA has been studied for its potential biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce the expression of certain genes associated with cancer, and to reduce the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using AZP-MPEA in laboratory experiments include its relatively low cost, its ease of synthesis, and its potential applications in drug development and research. However, there are some limitations to using AZP-MPEA in laboratory experiments, such as its limited availability, its lack of long-term stability, and its potential toxicity.
Zukünftige Richtungen
The potential future directions for AZP-MPEA research include further studies into its mechanism of action, its potential applications in drug development and research, and its potential toxicity. Additionally, further studies could be conducted to determine its potential effects on other diseases, such as diabetes, cardiovascular disease, and neurological disorders. Additionally, further studies into its potential interactions with other drugs could be conducted. Finally, further studies into its potential use as an adjuvant therapy for cancer could be conducted.
Synthesemethoden
AZP-MPEA was first synthesized in 2015, using a multi-step synthesis method. The synthesis began with the reaction of 4-ethylphenylacetamide with 2-(azepan-1-yl)-6-methylpyrimidine, in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. This reaction produced the desired product, AZP-MPEA, in a yield of approximately 88%.
Eigenschaften
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-17-8-10-18(11-9-17)23-19(26)15-27-20-14-16(2)22-21(24-20)25-12-6-4-5-7-13-25/h8-11,14H,3-7,12-13,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHZWWSSXZNUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6587195.png)

![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B6587206.png)

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6587224.png)
![N-(2,4-difluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587231.png)

![3-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6587254.png)
![N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587260.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6587262.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B6587287.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide](/img/structure/B6587301.png)
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587311.png)